molecular formula C17H25BrN2O2 B1504419 Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate CAS No. 849928-29-6

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate

Cat. No. B1504419
CAS RN: 849928-29-6
M. Wt: 369.3 g/mol
InChI Key: IWQWLZYFXMTXAF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate, also known as TBAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine carboxylates and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate has also been shown to enhance cognitive function and memory retention in animal models.

Mechanism of Action

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate exerts its pharmacological effects by modulating various signaling pathways in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. The compound acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain and improves cognitive function. Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate also enhances the release of dopamine and inhibits the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. The compound is metabolized by various enzymes in the liver and excreted through the urine. Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate has also been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for specific targets in the brain. The compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high doses. These factors should be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several potential future directions for research on Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate, including the development of novel analogs with improved pharmacological properties and the investigation of its therapeutic potential in other neurological disorders. The compound could also be used in combination with other drugs or therapies to enhance their efficacy. Further studies are needed to elucidate the precise mechanisms of action of Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate and to optimize its therapeutic applications.
Conclusion
Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate is a promising chemical compound that has shown potential for therapeutic applications in neurological disorders. The compound can be synthesized through a multi-step process and has been found to exhibit neuroprotective properties by modulating various signaling pathways in the brain. Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate has several advantages for use in lab experiments, but also has some limitations that should be taken into consideration. Further research is needed to fully understand the pharmacological properties of Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate and to optimize its therapeutic applications.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQWLZYFXMTXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678276
Record name tert-Butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate

CAS RN

849928-29-6
Record name tert-Butyl 4-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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